molecular formula C7H10O B585336 Hept-4-YN-2-one CAS No. 159112-93-3

Hept-4-YN-2-one

Cat. No.: B585336
CAS No.: 159112-93-3
M. Wt: 110.156
InChI Key: OFFUFZKTFCPSKA-UHFFFAOYSA-N
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Description

Hept-4-yn-2-one (CAS: 26059-43-8) is a seven-carbon alkyne-ketone hybrid compound with the molecular formula C₇H₁₀O and a molecular weight of 110.15 g/mol . Its IUPAC name reflects the priority of the ketone group (at position 2) over the alkyne (at position 4), resulting in the systematic numbering this compound . The structure comprises a linear carbon chain: CH₃-C(=O)-CH₂-C≡C-CH₂-CH₂-CH₃. This compound is characterized by the presence of both a polar carbonyl group and a nonpolar alkyne moiety, making it a versatile intermediate in organic synthesis and coordination chemistry .

Properties

CAS No.

159112-93-3

Molecular Formula

C7H10O

Molecular Weight

110.156

IUPAC Name

hept-4-yn-2-one

InChI

InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h3,6H2,1-2H3

InChI Key

OFFUFZKTFCPSKA-UHFFFAOYSA-N

SMILES

CCC#CCC(=O)C

Synonyms

4-Heptyn-2-one (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hex-2-yn-4-one (2-Methyl-4-hexyne-3-one) is a structural isomer with a methyl branch, altering steric and electronic properties compared to the linear this compound .
  • Hept-4-en-2-one replaces the alkyne with an alkene, reducing electron-withdrawing effects and reactivity toward electrophilic additions .
2.2 Physical and Spectroscopic Properties
  • Melting/Boiling Points: Alkyne-containing ketones generally exhibit lower melting points than aromatic analogs due to reduced symmetry and weaker intermolecular forces. For example, pyridine derivatives in show melting points >260°C, but aliphatic ynones like this compound are likely liquids at room temperature .
  • IR Spectroscopy :
    • This compound : Strong carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2200 cm⁻¹) .
    • Hept-4-en-2-one : Carbonyl stretch (~1700 cm⁻¹) and alkene C=C stretch (~1650 cm⁻¹) .
  • ¹H NMR :
    • This compound :
  • δ 2.1–2.3 ppm (triplet, CH₂ adjacent to ketone).
  • δ 1.8–2.0 ppm (multiplet, CH₂ groups near alkyne) .
    • Hex-2-yn-4-one : Methyl branching introduces distinct splitting patterns (e.g., δ 1.2 ppm for CH₃ group) .
2.4 Stability and Practical Considerations
  • This compound : As an internal alkyne, it is more stable than terminal analogs (e.g., 3-Heptyn-2-one) but may require inert storage to prevent oxidation .

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